molecular formula C19H15N3O4 B12883914 Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- CAS No. 139755-25-2

Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)-

Cat. No.: B12883914
CAS No.: 139755-25-2
M. Wt: 349.3 g/mol
InChI Key: OGVJRJCKBCCYAL-UHFFFAOYSA-N
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Description

Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- is an organic compound with a complex structure that includes a benzamide core, a nitrofuranyl group, and a phenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- typically involves the condensation of 2-aminobenzamide with 5-nitro-2-furaldehyde in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as topoisomerases, which are crucial for DNA replication and cell division. Additionally, it can induce oxidative stress in cells, leading to apoptosis or programmed cell death. The nitrofuranyl group plays a significant role in its biological activity by generating reactive oxygen species (ROS) that damage cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzamide, 2-[[(5-nitro-2-furanyl)methylene]amino]-N-(phenylmethyl)- is unique due to the presence of the nitrofuranyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to generate reactive oxygen species, making it a potent antimicrobial and anticancer agent. Additionally, the combination of the benzamide core with the phenylmethyl group contributes to its stability and reactivity .

Properties

CAS No.

139755-25-2

Molecular Formula

C19H15N3O4

Molecular Weight

349.3 g/mol

IUPAC Name

N-benzyl-2-[(5-nitrofuran-2-yl)methylideneamino]benzamide

InChI

InChI=1S/C19H15N3O4/c23-19(21-12-14-6-2-1-3-7-14)16-8-4-5-9-17(16)20-13-15-10-11-18(26-15)22(24)25/h1-11,13H,12H2,(H,21,23)

InChI Key

OGVJRJCKBCCYAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CC=CC=C2N=CC3=CC=C(O3)[N+](=O)[O-]

Origin of Product

United States

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